3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Description
The compound 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring, a methoxy substituent, and a pyrazine-thiophene hybrid scaffold. Its molecular formula is C₁₇H₁₄FN₃O₂S, with a molecular weight of 343.3754 g/mol . The structure combines a sulfonamide group (–SO₂NH–) linked to a methylene bridge (–CH₂–) that connects the pyrazine-thiophene moiety to the fluorinated aromatic ring.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c1-23-15-3-2-12(8-13(15)17)25(21,22)20-9-14-16(19-6-5-18-14)11-4-7-24-10-11/h2-8,10,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMIIISMUHBMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new industrial chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
The following compounds share structural motifs with the target molecule, such as sulfonamide/amide linkages, fluorinated aromatic systems, or heterocyclic cores:
Sulfonamide vs. Amide Derivatives
- Amide Analogues (e.g., Example 53 in ): The amide group (–CONH–) offers lower acidity and reduced solubility, which may limit bioavailability but improve membrane permeability.
Heterocyclic Scaffolds
- Pyrazine-Thiophene vs. Pyrazolopyrimidine : The target’s pyrazine-thiophene hybrid (from ) introduces sulfur-based π-π interactions, whereas pyrazolopyrimidine derivatives (as in ) provide a larger planar surface for stacking with aromatic residues in enzymes.
Fluorine and Methoxy Substituents
- The 3-fluoro-4-methoxy pattern in the target compound balances electron-withdrawing (–F) and electron-donating (–OCH₃) effects, modulating electronic distribution and metabolic stability. In contrast, trifluoromethyl (–CF₃) groups (e.g., in ) increase lipophilicity and resistance to oxidative metabolism.
Pharmacological and Metabolic Considerations
- Molecular Weight and Drug-Likeness: The target compound (343.37 g/mol) adheres more closely to Lipinski’s rule of five than higher-weight analogs like the 589.1 g/mol chromenone derivative , suggesting superior oral bioavailability.
- Metabolic Stability : The thiophene ring in the target may undergo cytochrome P450-mediated oxidation, whereas fluorinated aromatic systems (e.g., in ) are typically more metabolically inert.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions (e.g., hydrolysis) .
- Solvent Selection : Polar aprotic solvents (DMF) enhance heterocyclic coupling efficiency .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% achieves >80% yield in cross-coupling steps .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide Coupling | Pyridine/DCM, 25°C | 75–85 | |
| Pyrazine-Thiophene Coupling | Pd(PPh₃)₄, DMF, 80°C | 82 | |
| Purification | Ethanol/water recrystallization | 95% purity |
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry of the thiophene-pyrazine core (δ 8.2–8.5 ppm for pyrazine protons; δ 7.1–7.3 ppm for thiophene) and sulfonamide linkage (δ 3.5–3.7 ppm for –CH₂–) in DMSO-d6 .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₄F₃N₃O₃S₂ requires m/z 437.04) .
- FT-IR : Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
How can researchers resolve contradictions in reported biological activities of analogous sulfonamide derivatives?
Advanced Research Question
Contradictions in biological data (e.g., antimicrobial vs. inactive results) arise from structural nuances:
- Structural Modifications : Replace the thiophene with furan () reduces target affinity due to weaker π-π stacking .
- Assay Variability : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing .
- Target Selectivity : Perform competitive binding assays (e.g., fluorescence polarization) to differentiate off-target effects .
Example : A 2023 study found that 4-methoxy substitution enhances carbonic anhydrase IX inhibition, while 3-fluoro groups reduce solubility, affecting in vivo efficacy .
What computational strategies predict the binding affinity of this compound to specific biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Simulate interactions with carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group coordinates Zn²+ in the active site, while the thiophene-pyrazine core occupies hydrophobic pockets .
- QSAR Models : Use descriptors like logP and polar surface area to correlate structure with permeability (e.g., CNS penetration) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds .
Q. Table 2: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 | 12 ± 3 |
| EGFR Kinase | -7.8 | >1000 |
What are the challenges in scaling up the synthesis of this compound while maintaining purity?
Advanced Research Question
- Byproduct Formation : At scale, residual Pd in cross-coupling steps requires chelating resins (e.g., SiliaBond® Thiol) for removal .
- Solvent Volume : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
- Crystallization Control : Use anti-solvent addition (e.g., water) under controlled cooling rates to prevent amorphous solids .
Case Study : A 2022 pilot-scale synthesis achieved 70% yield with >99% purity using continuous flow hydrogenation .
How to design experiments to assess the metabolic stability of this compound in vitro?
Advanced Research Question
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Metabolite ID : Use HRMS/MS to detect hydroxylated thiophene or demethylated methoxy metabolites .
Data Interpretation : A t₁/₂ > 60 min in HLM suggests favorable metabolic stability for further in vivo testing .
What structural analogs of this compound show improved pharmacokinetic profiles, and what modifications drive these changes?
Advanced Research Question
- LogP Optimization : Replacing trifluoromethoxy with methylsulfone reduces logP from 3.2 to 2.5, enhancing aqueous solubility .
- Prodrug Strategies : Esterification of the sulfonamide group (e.g., tert-butyl ester) improves oral bioavailability in rat models .
- Halogen Substitution : 4-Fluoro analogs () show 2x higher blood-brain barrier penetration due to reduced P-gp efflux .
Q. Table 3: Analog Comparison
| Analog | Modification | Half-Life (h) | Bioavailability (%) |
|---|---|---|---|
| Parent Compound | – | 2.1 | 25 |
| Methylsulfone Analog | –SO₂CH₃ | 3.8 | 40 |
| Prodrug (tert-butyl ester) | –SO₂NHCOOtBu | 5.2 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
